[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate
Description
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH.H2O/c1-2-10-5-8-9-6(10)3-4-7;;;/h5H,2-4,7H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBOVBNDPFTVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCN.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The final product is then purified and crystallized to obtain the hydrate form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions include N-oxides, dihydrotriazoles, and halogenated triazoles.
Scientific Research Applications
Pharmaceutical Applications
1. Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. The compound has shown promise in inhibiting fungal growth, making it a candidate for developing new antifungal agents. Research indicates that triazoles can disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
2. Anticancer Properties
Studies have suggested that compounds containing triazole rings exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Preliminary data indicate that [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate may inhibit tumor growth in certain cancer models, warranting further investigation.
3. Neurological Effects
Research into the neuroprotective effects of triazole compounds has gained traction. Some studies suggest that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific effects of this compound on neurological pathways remain to be fully elucidated but present a promising area for future research.
Agricultural Applications
1. Plant Growth Regulation
Triazole compounds are also utilized as plant growth regulators. They can affect hormone levels in plants, promoting growth and improving yield. The application of this compound in agriculture could enhance crop resilience against environmental stressors.
2. Pesticidal Properties
The antifungal properties of this compound extend to its potential use as a pesticide. By targeting fungal pathogens that affect crops, it could serve as a safer alternative to conventional fungicides, contributing to sustainable agricultural practices.
Data Tables
Case Study 1: Antifungal Efficacy
In a controlled laboratory study, this compound was tested against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal viability at concentrations above 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of this compound. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 30 µM in breast cancer cells.
Case Study 3: Agricultural Field Trials
Field trials were performed to assess the efficacy of this compound as a plant growth regulator on tomato plants. Treated plants exhibited a 20% increase in yield compared to untreated controls under similar environmental conditions.
Mechanism of Action
The mechanism of action of [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
- Substituent Effects :
- The ethyl group in the target compound balances moderate lipophilicity with solubility, ideal for oral bioavailability.
- Isopropyl increases hydrophobicity, favoring agrochemical applications (e.g., pesticides) .
- Phenyl introduces aromaticity, enhancing interactions with biological targets like enzymes or receptors .
- Salt Forms : Dihydrochloride salts improve solubility, while hydrates (e.g., target compound) further stabilize formulations .
Biological Activity
[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their stability and ability to interact with various biological targets, making them crucial in the development of pharmaceutical agents.
Chemical Structure and Properties
The compound contains a 1,2,4-triazole moiety, which is characterized by three nitrogen atoms in its five-membered ring structure. This particular arrangement contributes to its pharmacological properties, including:
- Hydrogen bonding capability : The triazole ring can act as both a hydrogen bond donor and acceptor.
- Dipole character : This enhances solubility and interaction with biological receptors.
- Rigidity : The structure's rigidity allows for effective binding to target sites.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant anticancer properties. A study evaluated various derivatives of triazoles for their cytotoxic effects against human cancer cell lines. Notably:
- Cytotoxicity : The synthesized triazole derivatives showed selective cytotoxicity towards melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. Compounds with hydrazone substitutions demonstrated enhanced activity against these cancer types, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
Triazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes and receptors effectively. Various studies have reported that triazoles can inhibit the growth of bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents.
Other Biological Activities
In addition to anticancer and antimicrobial effects, triazoles have been associated with other biological activities such as:
- Antitubercular : Some derivatives have shown efficacy against tuberculosis-causing bacteria.
- Hypoglycemic : Certain triazole compounds may help regulate blood sugar levels.
- Anti-HIV : Some studies suggest potential activity against HIV through inhibition of viral replication mechanisms .
The biological activities of this compound are attributed to its ability to bind to specific receptors or enzymes in the body. The interaction often involves:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, blocking pathways essential for cancer cell proliferation or microbial survival.
- Receptor Modulation : Triazoles can modulate receptor activities, influencing cellular signaling pathways involved in growth and survival.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler triazole precursors. Various derivatives are synthesized to enhance specific biological activities or reduce toxicity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Triazole Derivative A | Reaction with hydrazine | Anticancer |
| Triazole Derivative B | Alkylation reaction | Antimicrobial |
| Triazole Derivative C | Click chemistry | Antitubercular |
Case Studies
-
Cytotoxic Effects on Cancer Cells :
A recent study assessed the cytotoxicity of several triazole derivatives on different cancer cell lines. The results indicated that certain modifications increased selectivity towards cancer cells while reducing toxicity to normal cells . -
Antimicrobial Efficacy :
Another research project investigated the antimicrobial potency of triazole compounds against resistant bacterial strains. The findings suggested that specific structural modifications could significantly enhance antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for preparing [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate?
- Methodological Answer : The synthesis of triazole derivatives typically involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) followed by purification via recrystallization. For example, hydrazide derivatives can be cyclized under acidic conditions (e.g., glacial acetic acid) with substituted aldehydes to form triazole cores . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in aqueous ethanol, followed by hydration to stabilize the crystalline structure. Key parameters include:
- Reaction Time : 12–18 hours for cyclization.
- Temperature : Reflux conditions (e.g., 80–100°C).
- Purification : Recrystallization in water-ethanol mixtures (yield ~65%) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural integrity and purity:
- Melting Point Analysis : Confirm crystalline phase consistency (e.g., 141–143°C observed in triazole analogs) .
- NMR/IR Spectroscopy : Verify amine protonation (δ ~8.5–9.0 ppm in H NMR for NH) and triazole C=N stretches (1600–1650 cm) .
- X-ray Crystallography : Resolve hydrate lattice structure (e.g., CCDC references for analogous hydrates) .
- Elemental Analysis : Validate stoichiometry (Cl content via ion chromatography).
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing using ICH guidelines:
- Conditions : 25°C/60% RH (ambient), 40°C/75% RH (stress).
- Analytical Metrics : Monitor hygroscopicity (TGA), hydrate dissociation (DSC), and chloride ion leaching (ion chromatography).
- Duration : 0–6 months with sampling intervals (0, 1, 3, 6 months) .
Advanced Research Questions
Q. How can environmental fate studies be structured to assess the compound’s persistence and transformation products?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Compartments : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis exposure).
- Biotic Degradation : Use OECD 301D (closed bottle test) with activated sludge.
- Analytical Tools : LC-HRMS to identify transformation products (e.g., deethylated triazoles).
Table 1 : Key environmental parameters
| Parameter | Test Method | Detection Limit |
|---|---|---|
| Hydrolysis Half-life | OECD 111 | 0.1 µg/L |
| Soil Adsorption (K) | Batch equilibrium | 1 µg/g |
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Use factorial designs to isolate variables (e.g., solvent polarity, cell line variability). For example:
- In Vitro Assays : Compare IC values across multiple cell lines (e.g., HEK293 vs. HepG2) using MTT assays.
- Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) in dose-response curves .
Note : Contradictions in antioxidant activity may arise from ROS scavenging vs. enzyme inhibition mechanisms—validate via parallel assays (DPPH and SOD activity tests) .
Q. How can synthesis yields be improved while minimizing byproducts?
- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):
- Factors : Solvent polarity (DMSO vs. DMF), stoichiometry (1:1.1 molar ratio), catalyst (e.g., NaCO).
- Response Variables : Yield, purity (HPLC area%).
- Outcome : Pilot-scale trials show ethanol/water (3:1) recrystallization increases yield to 78% with <2% impurities .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Targets : Triazole-binding enzymes (e.g., CYP450 isoforms).
- Parameters : Binding affinity (ΔG < -7 kcal/mol), RMSD < 2.0 Å after 100 ns simulation.
- Validation : Cross-reference with experimental IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
